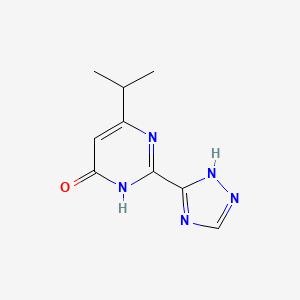
6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one, also known as PTD, is a compound that has been extensively studied for its potential use in scientific research. It is a small molecule that has shown promising results in various applications, including drug discovery, cancer research, and neuroscience.
Mécanisme D'action
6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one has been shown to have a unique mechanism of action. It has been shown to bind to specific proteins and regulate their activity. This makes it an attractive candidate for the development of new drugs that target specific proteins.
Biochemical and Physiological Effects:
6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to regulate protein activity, which can have a significant impact on cellular processes. 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one is its ability to cross the blood-brain barrier. This makes it an attractive candidate for the treatment of neurological disorders. However, 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one is a relatively new compound, and its effects on the human body are not well understood. Additionally, the synthesis of 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one is a complex process, which may limit its availability for use in lab experiments.
Orientations Futures
There are several future directions for the study of 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one. One potential application is in the development of new drugs for the treatment of neurological disorders. 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one has also shown promise in the treatment of cancer, and further studies in this area are warranted. Additionally, the unique mechanism of action of 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one makes it an attractive candidate for the development of new drugs that target specific proteins. Further studies are needed to fully understand the potential of 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one in these areas.
Méthodes De Synthèse
The synthesis of 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one is a complex process that involves several steps. One of the most common methods for synthesizing 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one is through the reaction of 2-aminopyrimidine with 1,3-diketones in the presence of a catalyst. The resulting product is then further reacted with triazoles to obtain the final compound.
Applications De Recherche Scientifique
6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one has been extensively studied for its potential use in scientific research. It has shown promise in various applications, including drug discovery, cancer research, and neuroscience. 6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one has been shown to cross the blood-brain barrier, making it an attractive candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
4-propan-2-yl-2-(1H-1,2,4-triazol-5-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-5(2)6-3-7(15)13-9(12-6)8-10-4-11-14-8/h3-5H,1-2H3,(H,10,11,14)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGZPGQSWWGVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate](/img/structure/B3003859.png)
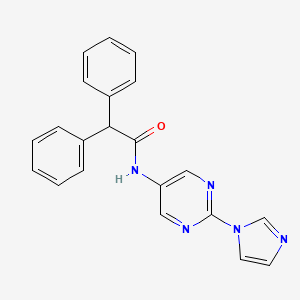
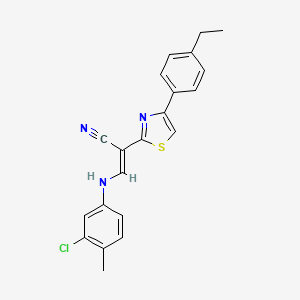
![4-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B3003863.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003867.png)

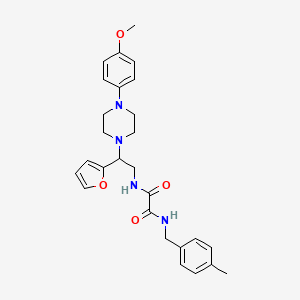

![2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3003876.png)
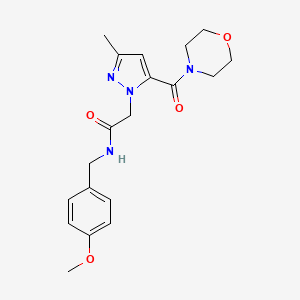


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B3003880.png)
![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3003881.png)